6-(1,5-dimetil-1H-pirazol-3-il)pirimidin-4-amina

Descripción general

Descripción

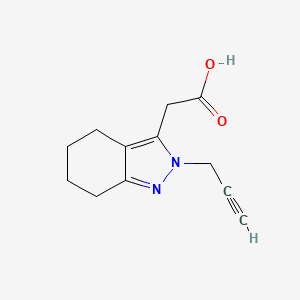

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades antiléishmania y antimaláricas

Los compuestos que llevan pirazol, como la 6-(1,5-dimetil-1H-pirazol-3-il)pirimidin-4-amina, son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antiléishmania y antimaláricas . Por ejemplo, el compuesto 13 mostró una actividad antipromastigote superior (IC 50 = 0,018) que fue 174 y 2,6 veces más activa que los medicamentos estándar miltefosina (IC 50 = 3,130) y anfotericina B desoxicolato (IC 50 = 0,047) . Además, los compuestos diana 14 y 15 provocaron mejores efectos de inhibición contra Plasmodium berghei con una supresión del 70,2 % y del 90,4 %, respectivamente .

Técnicas de síntesis

El núcleo de pirazol se sintetiza con diversas estrategias como el enfoque multicomponente, las cicloadiciones dipolares, la ciclocondensación de hidracina con el sistema carbonílico, utilizando un sistema heterocíclico y un enfoque multicomponente . Estas técnicas pueden usarse para sintetizar la this compound.

Actividad biológica

Los pirazoles tienen una amplia gama de aplicaciones en química medicinal, descubrimiento de fármacos, agroquímica, química de coordinación y química organometálica . Se han utilizado como andamios en la síntesis de productos químicos bioactivos y reacciones en diversos medios .

Actividad antibacteriana y anticancerígena

Las 1-fenil-1H-pirazolo[3,4-d]pirimidinas 4,6-disustituidas mostraron buena actividad antibacteriana y anticancerígena . Esto sugiere que la this compound podría tener potencialmente actividades similares.

Actividad antiinflamatoria

Se ha descubierto que los compuestos de pirazol exhiben propiedades antiinflamatorias . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de afecciones inflamatorias.

Actividad antifúngica

También se ha descubierto que los compuestos de pirazol exhiben propiedades antifúngicas . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de infecciones fúngicas.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular simulation studies of related compounds .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, enzymatic activity, and cellular metabolism .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can influence its bioavailability, can be inferred from its chemical structure .

Result of Action

Related compounds have been shown to exert various biological effects, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Análisis Bioquímico

Biochemical Properties

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition and modulation. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .

Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine has been found to interact with other proteins and biomolecules, including DNA and RNA . These interactions can influence gene expression and cellular signaling pathways, further highlighting the compound’s biochemical significance.

Cellular Effects

The effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation .

Furthermore, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine influences gene expression by modulating transcription factors and epigenetic markers . This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding results in the inhibition of enzyme activity, leading to downstream effects on cell cycle regulation and apoptosis.

In addition to enzyme inhibition, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can also interact with nucleic acids, affecting gene expression and transcriptional regulation . These interactions can alter the expression of genes involved in cell proliferation, differentiation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can lead to sustained inhibition of target enzymes and persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can influence metabolite levels, leading to changes in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . These interactions can influence the localization and activity of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, affecting its overall efficacy and potency.

Subcellular Localization

The subcellular localization of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can be targeted to the mitochondria, where it affects cellular metabolism and apoptotic pathways . Post-translational modifications, such as phosphorylation and acetylation, can further influence the subcellular localization and activity of the compound .

Propiedades

IUPAC Name |

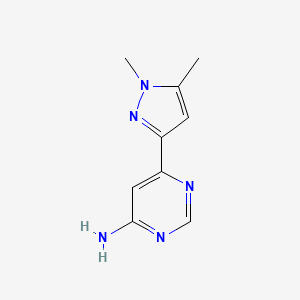

6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFMXOZZUFAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)

![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)